1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]pyrrolidin-2-one
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Overview
Description
1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]pyrrolidin-2-one is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound, which includes a quinoline moiety fused with a pyrrolidinone ring, contributes to its diverse chemical properties and potential biological activities.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit egfr kinase , which plays a crucial role in cell proliferation and survival.
Mode of Action
It’s plausible that it interacts with its targets, such as egfr kinase, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition can lead to a decrease in cell proliferation and survival, particularly in cancer cells.
Biochemical Pathways
Given its potential egfr kinase inhibitory activity , it may impact the EGFR signaling pathway, which is involved in cell growth, differentiation, and survival.
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its potential inhibitory activity on EGFR kinase . By inhibiting this enzyme, the compound could potentially disrupt cell proliferation and survival, particularly in cancer cells.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .
Preparation Methods
The synthesis of 1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling with Pyrrolidinone: The quinoline derivative is then coupled with a pyrrolidinone precursor through a series of reactions, including acylation and cyclization, to form the final product.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts to facilitate large-scale synthesis.
Chemical Reactions Analysis
1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include various quinoline derivatives with modified functional groups.
Scientific Research Applications
1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]pyrrolidin-2-one can be compared with other quinoline derivatives, such as:
4-Hydroxy-2-quinolones: These compounds also exhibit significant biological activities and are used in drug development.
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: This derivative has been studied for its antileishmanial efficacy and other medicinal properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities compared to other similar compounds.
Properties
IUPAC Name |
1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-19-8-4-13-21(19)17-11-9-16(10-12-17)20(24)22-14-3-6-15-5-1-2-7-18(15)22/h1-2,5,7,9-12H,3-4,6,8,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEURYJLPRXXKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)N4CCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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